molecular formula C19H24N4O4S B12248730 4-[(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]morpholine

4-[(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]morpholine

Cat. No.: B12248730
M. Wt: 404.5 g/mol
InChI Key: FIKNDOQVGQFELB-UHFFFAOYSA-N
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Description

4-[(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]morpholine is a complex organic compound that features a morpholine ring, a pyrrolidine ring, and a phenylpyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]morpholine typically involves multiple steps:

    Formation of the Phenylpyridazine Moiety: This can be achieved through the reaction of appropriate starting materials under specific conditions to form the phenylpyridazine ring.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through nucleophilic substitution reactions.

    Formation of the Morpholine Ring: The morpholine ring is synthesized and then attached to the rest of the molecule through sulfonylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 4-[(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]morpholine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and other pyridazine-based molecules.

    Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring, such as certain alkaloids and synthetic drugs.

    Morpholine Derivatives: Compounds containing the morpholine ring, used in various industrial and pharmaceutical applications.

Uniqueness

4-[(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]morpholine is unique due to its combination of these three distinct moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H24N4O4S

Molecular Weight

404.5 g/mol

IUPAC Name

4-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]sulfonylmorpholine

InChI

InChI=1S/C19H24N4O4S/c24-28(25,22-10-12-26-13-11-22)23-9-8-16(14-23)15-27-19-7-6-18(20-21-19)17-4-2-1-3-5-17/h1-7,16H,8-15H2

InChI Key

FIKNDOQVGQFELB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1COC2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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